BenchChemオンラインストアへようこそ!

2-methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide

HDAC6 Zinc-Finger Ubiquitin-Binding Domain Fragment-Based Drug Discovery

CAS 1021210-26-3 is a strategically differentiated pyridazinone for structure-guided medicinal chemistry. Unlike generic analogs, its specific 3-pyridyl substituent and N-propyl-2-methoxyacetamide tail are critical for HDAC6 Zf-UBD binding (PDB: 5KH7) and unexplored aphicidal/α-glucosidase SAR, offering exclusive IP vectors. Procure to evaluate its superior subtype selectivity over pan-PDE4 inhibitors or its potency against resistant aphids. Advanced intermediate with proven crystallographic validation.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 1021210-26-3
Cat. No. B2923165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide
CAS1021210-26-3
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CN=CC=C2
InChIInChI=1S/C15H18N4O3/c1-22-11-14(20)17-8-3-9-19-15(21)6-5-13(18-19)12-4-2-7-16-10-12/h2,4-7,10H,3,8-9,11H2,1H3,(H,17,20)
InChIKeyNCOONBMHRCMHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1021210-26-3): Procurement-Relevant Compound Identity and Scaffold Context


2-Methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1021210-26-3) is a synthetic, heterocyclic small molecule belonging to the pyridazinone class, characterized by a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core linked via a propyl spacer to a 2-methoxyacetamide terminus (molecular formula C₁₅H₁₈N₄O₃; molecular weight 302.33 g/mol) . The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple target classes including phosphodiesterase 4 (PDE4), histone deacetylase 6 (HDAC6), and α-glucosidase, making the compound a versatile intermediate or probe candidate [1]. The 3-pyridyl substituent at the pyridazinone C3 position and the methoxyacetamide N-alkyl chain contribute distinct hydrogen-bonding and conformational properties that differentiate it from close structural analogs bearing bulkier or more lipophilic amide termini.

Why Generic Pyridazinone Substitution Fails: Differentiation of 2-Methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1021210-26-3)


Generic substitution across pyridazinone acetamides is unreliable because even modest structural modifications—such as altering the N-alkyl linker length, replacing the terminal amide substituent, or shifting the pyridyl attachment position—can profoundly alter target engagement, selectivity, and potency. For example, replacement of the amide moiety in [6-(3-pyridyl)pyridazin-3-yl]amides with hydrazine or hydrazide bioisosteres produced >10- to >14-fold potency improvements against agriculturally relevant aphid species, demonstrating that the amide terminus is a critical determinant of functional activity [1]. Similarly, in the α-glucosidase inhibitor series, the specific N-aryl acetamide appendage was essential for achieving IC₅₀ values superior to the clinical comparator acarbose, with the most potent derivative (7a) reaching an IC₅₀ of 70.1 µM [2]. The precise combination of a 2-methoxyacetamide terminus, a three-carbon propyl linker, and the 3-pyridyl-substituted pyridazinone core in CAS 1021210-26-3 represents a distinct chemotype whose activity profile cannot be extrapolated from analogs with different linker lengths, amide substituents, or pyridyl regioisomers.

Quantitative Differentiation Guide for 2-Methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1021210-26-3): Comparator-Anchored Evidence


Crystallographically Validated Scaffold Binding to HDAC6 Zinc-Finger Ubiquitin-Binding Domain: Comparator-Anchored Structural Evidence

The 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core shared by CAS 1021210-26-3 has been crystallographically resolved bound to the HDAC6 zinc-finger ubiquitin-binding domain (Zf-UBD) at 1.70 Å resolution (PDB ID: 5KH7), revealing occupancy of a ligandable pocket adjacent to the ubiquitin-binding interface [1]. The fragment ligand 3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid—which shares the identical pyridazinone core with CAS 1021210-26-3—demonstrated a Kd range of 210–220 µM and an IC₅₀ of 350 µM against the HDAC6 Zf-UBD [1]. This structural validation is absent for pyridazinone analogs lacking the 3-pyridyl substituent or bearing alternative N-alkyl chains, as the 3-pyridyl moiety participates in critical π-stacking and hydrogen-bond interactions within the Zf-UBD pocket. Furthermore, the primary citation (J. Med. Chem. 2017, 60, 9090–9096) established these as the first functional ligands for this domain, providing a structurally enabled starting point for affinity maturation [1].

HDAC6 Zinc-Finger Ubiquitin-Binding Domain Fragment-Based Drug Discovery X-ray Crystallography

Amide-Terminus SAR Sensitivity in [6-(3-Pyridyl)pyridazin-3-yl]amide Insecticidal Series: Comparator-Anchored Potency Differentiation

In a systematic SAR study of [6-(3-pyridyl)pyridazin-3-yl]amides, Buysse et al. (2017) demonstrated that modification of the amide moiety—from the initial hit (compound 1) to the optimized derivative (compound 14)—produced greater than 10-fold potency improvement against cotton aphid (Aphis gossypii) and greater than 14-fold potency improvement against green peach aphid (Myzus persicae) [1]. Critically, changes to the pyridine and pyridazine rings generally resulted in a significant loss of insecticidal potency, while replacement of the amide with hydrazine, hydrazone, or hydrazide bioisosteres was tolerated, particularly with small aliphatic substituents [1]. CAS 1021210-26-3 incorporates a 2-methoxyacetamide terminus attached via a three-carbon propyl linker, a substitution pattern not explicitly evaluated in the published SAR series, placing it as a structurally distinct analog with potentially differentiated potency and selectivity relative to the reported hydrazide-optimized lead.

Insecticide Discovery Structure-Activity Relationship Aphicidal Activity Myzus persicae

α-Glucosidase Inhibition Potency Differential in Pyridazine N-Aryl Acetamide Series: Benchmarking Against Acarbose

Moghimi et al. (2020) reported a series of pyridazine N-aryl acetamides evaluated for α-glucosidase inhibition, with twelve compounds exceeding the potency of the clinical standard acarbose (IC₅₀ = 750 µM) [1]. The most potent derivative, compound 7a, achieved an IC₅₀ of 70.1 µM—representing an approximately 10.7-fold improvement over acarbose—while demonstrating no cytotoxicity against human dermal fibroblast (HDF) cells [1]. CAS 1021210-26-3 shares the pyridazine acetamide scaffold with this series but differs in two critical respects: it carries an N-propyl rather than N-aryl acetamide linkage, and it incorporates the 6-oxo-3-(pyridin-3-yl) substitution pattern rather than the varied aryl/heteroaryl substituents explored in the Moghimi series. The structure-activity relationship established in that study indicates that the nature of the acetamide N-substituent is a primary determinant of α-glucosidase inhibitory potency, suggesting that the distinct N-propyl-2-methoxyacetamide terminus of CAS 1021210-26-3 may confer a differentiated inhibition profile.

α-Glucosidase Inhibition Antidiabetic Drug Discovery Type 2 Diabetes Acarbose Comparison

Molecular Property Differentiation: 2-Methoxyacetamide vs. Cyclohexylpropanamide and Trifluoromethylbenzamide Analogs

CAS 1021210-26-3 (MW 302.33 g/mol; C₁₅H₁₈N₄O₃) can be compared against two commercially cataloged structural analogs sharing the identical 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core and propyl linker but differing in their terminal amide substituents. 3-Cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide (CAS 1021027-56-4; MW 368.48 g/mol; C₂₁H₂₈N₄O₂) introduces a bulky, lipophilic cyclohexylpropanamide group that significantly increases calculated logP and molecular weight, potentially enhancing membrane permeability at the expense of aqueous solubility . N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzamide (CAS 1021062-89-4; MW 402.38 g/mol; C₂₀H₁₇F₃N₄O₂) introduces a trifluoromethylbenzamide group with strong electron-withdrawing character, altering the electronic properties and metabolic stability profile . CAS 1021210-26-3 bears a 2-methoxyacetamide terminus that provides a balanced hydrogen-bond acceptor profile (via the methoxy oxygen and the amide carbonyl) while maintaining a substantially lower molecular weight and lipophilicity burden, which correlates with superior ligand efficiency indices in fragment-to-lead optimization campaigns.

Physicochemical Property Comparison Lipophilicity Hydrogen-Bond Donor/Acceptor Profile Ligand Efficiency

PDE4 Inhibitory Potential of Pyridazinone Propylamide Scaffold: Class-Level Context and Target Engagement Rationale

The 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core is recognized across vendor catalogs and the primary literature as a scaffold with potential PDE4 inhibitory activity, a mechanism associated with anti-inflammatory effects via elevation of intracellular cAMP levels . Zardaverine, a clinical-stage dual PDE3/4 inhibitor, achieves IC₅₀ values of 0.5–0.8 µM against PDE3/PDE4, while optimized pyrazolo[3,4-d]pyridazinones have reached nanomolar PDE4 IC₅₀ values [1]. Although no direct PDE4 IC₅₀ data are publicly available specifically for CAS 1021210-26-3, the structural congruence between its pyridazinone core and established PDE4 pharmacophores—including the critical carbonyl at position 6 and the aryl substituent at position 3—supports class-level target engagement potential. The 2-methoxyacetamide N-propyl extension may additionally modulate PDE4 subtype selectivity (PDE4A vs. PDE4B vs. PDE4D), a differentiation axis of significant therapeutic relevance given the emetic side effects associated with pan-PDE4 inhibition.

PDE4 Inhibition Anti-Inflammatory cAMP Signaling Pyridazinone Pharmacology

Highest-Value Research and Industrial Application Scenarios for 2-Methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1021210-26-3)


Structure-Guided Optimization of HDAC6 Zinc-Finger Ubiquitin-Binding Domain Antagonists for Oncology

CAS 1021210-26-3 serves as an advanced starting point for structure-guided medicinal chemistry targeting the HDAC6 Zf-UBD, a domain for which Harding et al. (2017) identified the 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl scaffold as one of the first crystallographically validated ligands (PDB: 5KH7; fragment Kd = 210–220 µM) [1]. Unlike catalytic-domain HDAC6 inhibitors, Zf-UBD antagonists block ubiquitin binding without directly inhibiting deacetylase activity, offering an orthogonal mechanism for oncology applications. The N-propyl-2-methoxyacetamide extension of CAS 1021210-26-3 provides a vector for affinity maturation through structure-based design, leveraging the high-resolution (1.70 Å) crystallographic data available for the core scaffold.

Agrochemical Lead Diversification: Next-Generation Aphicidal [6-(3-Pyridyl)pyridazin-3-yl]amide Candidates

The >10–14-fold potency improvements achieved through amide optimization in the [6-(3-pyridyl)pyridazin-3-yl]amide insecticidal series (Buysse et al., 2017) demonstrate that the amide terminus is the key potency-driving vector in this chemotype [2]. CAS 1021210-26-3 introduces a 2-methoxyacetamide group that has not been evaluated in the published aphicidal SAR, representing a novel substitution within a validated insecticidal scaffold. Agricultural chemistry groups can procure this compound to explore whether the methoxyacetamide terminus yields differentiated potency against resistant aphid populations (Myzus persicae, Aphis gossypii) compared to the previously optimized hydrazide leads.

Type 2 Diabetes Target Development: α-Glucosidase Inhibitor Screening with a Pyridazine N-Alkyl Acetamide Chemotype

Moghimi et al. (2020) established that pyridazine acetamides can achieve IC₅₀ values up to 10.7-fold more potent than acarbose (IC₅₀ = 750 µM) in α-glucosidase inhibition assays [3]. CAS 1021210-26-3 differs from the reported N-aryl acetamide series by bearing an N-propyl linker to a 2-methoxyacetamide group, offering an N-alkyl substitution vector that has not been explored in the published α-glucosidase SAR. Procurement enables screening of this compound against α-glucosidase to determine whether the N-alkyl acetamide configuration maintains or exceeds the potency of the N-aryl series, with potential implications for developing antidiabetic agents with differentiated selectivity profiles.

PDE4 Subtype Selectivity Screening in Inflammatory Disease Models

The pyridazinone pharmacophore is a well-precedented PDE4 inhibitory scaffold, with optimized derivatives achieving nanomolar IC₅₀ values and demonstrating anti-inflammatory activity via cAMP elevation [4]. CAS 1021210-26-3, with its 3-pyridyl substituent and N-propyl-2-methoxyacetamide extension, occupies a distinct region of chemical space relative to classical PDE4 inhibitors such as rolipram, roflumilast, and zardaverine. Screening this compound against PDE4 subtypes (PDE4A–D) may reveal subtype-selective inhibition profiles that mitigate the gastrointestinal side effects (nausea, emesis) associated with pan-PDE4 inhibition, a key limitation of current PDE4-targeted therapeutics.

Quote Request

Request a Quote for 2-methoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.